Cas no 2171490-43-8 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

2-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido]cyclohexyl}acetic acid is a specialized Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its structure features a cyclohexyl backbone with an acetic acid side chain, offering conformational rigidity and enhanced steric control during coupling reactions. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard protocols ensure high coupling efficiency and minimal side reactions. Its design facilitates the incorporation of constrained, non-natural amino acids into peptides, supporting advanced applications in medicinal chemistry and biochemical research.
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid structure
2171490-43-8 structure
Product name:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
CAS No:2171490-43-8
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6023109
PubChem ID:165801685

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
    • EN300-1480319
    • 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
    • 2171490-43-8
    • インチ: 1S/C27H32N2O5/c1-2-23(26(32)28-24-14-8-3-9-17(24)15-25(30)31)29-27(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24H,2-3,8-9,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: ICKFZBHCUFHCMJ-UHFFFAOYSA-N
    • SMILES: OC(CC1CCCCC1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 105Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1480319-100mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
100mg
$804.0 2023-09-28
Enamine
EN300-1480319-10000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
10000mg
$3929.0 2023-09-28
Enamine
EN300-1480319-250mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
250mg
$840.0 2023-09-28
Enamine
EN300-1480319-2500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
2500mg
$1791.0 2023-09-28
Enamine
EN300-1480319-500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
500mg
$877.0 2023-09-28
Enamine
EN300-1480319-5000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
5000mg
$2650.0 2023-09-28
Enamine
EN300-1480319-1.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
1g
$0.0 2023-06-06
Enamine
EN300-1480319-1000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
1000mg
$914.0 2023-09-28
Enamine
EN300-1480319-50mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171490-43-8
50mg
$768.0 2023-09-28

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 関連文献

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acidに関する追加情報

Compound CAS No 2171490-43-8: 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic Acid

The compound with CAS No 2171490-43-8, known as 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it a valuable tool in modern chemical research. The molecule's structure incorporates several key functional groups, including the {(9H-fluoren-9-yl)methoxycarbonyl} moiety, a butanamide group, and an acetic acid moiety, all of which contribute to its versatile reactivity and applications.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and drug delivery systems. The {(9H-fluoren-9-yl)methoxycarbonyl} group, often abbreviated as Fmoc, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests that it may play a role in controlling the reactivity of the molecule during synthesis or in its intended application. The butanamide group introduces additional functionality, potentially enhancing the molecule's solubility or interaction with biological systems. Meanwhile, the acetic acid moiety provides a carboxylic acid group, which can participate in various chemical reactions or serve as a binding site for other molecules.

One of the most intriguing aspects of this compound is its potential for use in bio-inspired materials. Researchers have explored the use of similar compounds in creating self-healing polymers and stimuli-responsive materials. The combination of the Fmoc group and the cyclohexane ring within this molecule could provide the necessary structural integrity and responsiveness to external stimuli, making it a promising candidate for such applications. Additionally, the compound's ability to form stable amide bonds suggests that it could be used as a building block for more complex molecular architectures.

In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and protective group chemistry. The use of Fmoc as a protecting group allows for precise control over the reactivity of amino groups during synthesis. Recent advancements in catalytic methods have further streamlined the synthesis process, enabling higher yields and greater purity. These improvements have made it easier for researchers to work with this compound in both academic and industrial settings.

The structural versatility of this compound also makes it an attractive candidate for use in drug delivery systems. Its ability to form amphiphilic structures could be leveraged to create nanoparticles or liposomes capable of encapsulating therapeutic agents. Furthermore, the presence of reactive groups such as the acetic acid moiety allows for further functionalization, enabling tailored interactions with biological systems. This dual functionality positions the compound as a valuable tool in the development of targeted drug delivery systems.

Another area where this compound has shown promise is in catalysis. The cyclohexane ring within its structure provides a rigid framework that can be used to immobilize catalytic sites or facilitate specific reaction pathways. Recent studies have demonstrated that similar compounds can act as templates for metal nanoparticle formation, offering new possibilities for heterogeneous catalysis. By incorporating this compound into catalytic systems, researchers may be able to achieve higher reaction efficiencies and better control over product selectivity.

In conclusion, CAS No 2171490-43-8 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers working in fields ranging from materials science to pharmacology. As our understanding of its properties continues to grow, so too does its potential to drive innovation and discovery in these areas.

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